molecular formula C20H38O2 B15145591 Octadec-9-enyl acetate

Octadec-9-enyl acetate

Cat. No.: B15145591
M. Wt: 310.5 g/mol
InChI Key: GYGAZRPDUOHMAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octadec-9-enyl acetate: is a carboxylic ester with the IUPAC name [(E)-octadec-9-enyl] acetate. It is a compound that features a long aliphatic chain with a double bond at the ninth carbon and an acetate group at the terminal end. This compound is known for its presence in various natural products and its applications in different fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octadec-9-enyl acetate can be synthesized through the esterification of octadec-9-en-1-ol with acetic acid or acetic anhydride. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed to drive the reaction to completion. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Octadec-9-enyl acetate is used as an intermediate in the synthesis of more complex molecules. Its reactivity at the double bond and ester group makes it a versatile building block in organic synthesis .

Biology: In biological research, this compound is studied for its role in pheromone signaling in insects. It is a component of the defensive secretions of certain beetles and ants, where it acts as a chemical deterrent against predators .

Medicine: Research into the medicinal applications of this compound is ongoing. Its derivatives are being explored for potential anti-inflammatory and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavors due to its pleasant odor. It is also employed as a plasticizer in the production of polymers .

Mechanism of Action

The mechanism by which octadec-9-enyl acetate exerts its effects varies depending on its application. In biological systems, it interacts with specific receptors or enzymes, leading to a cascade of biochemical events. For example, in insect pheromone signaling, it binds to olfactory receptors, triggering a behavioral response .

Comparison with Similar Compounds

  • Hexadecyl acetate
  • Eicosenyl acetate
  • Octadecyl acetate

Comparison: Octadec-9-enyl acetate is unique due to the presence of a double bond at the ninth carbon, which imparts distinct chemical reactivity compared to its saturated counterpart, octadecyl acetate. This double bond allows for additional functionalization and reactivity, making it a more versatile compound in synthetic applications .

Properties

IUPAC Name

octadec-9-enyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h10-11H,3-9,12-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGAZRPDUOHMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862373
Record name Octadec-9-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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